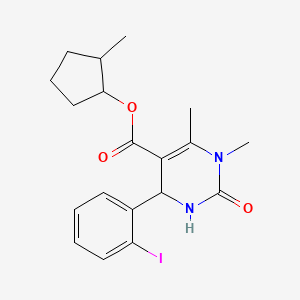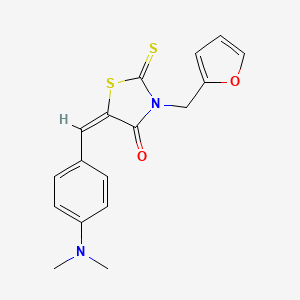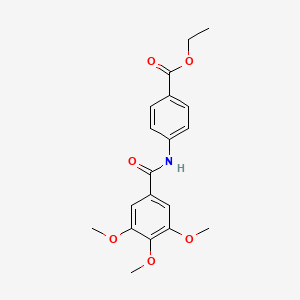![molecular formula C17H18N2O3 B11697976 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11697976.png)
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4-dimethoxybenzaldehyde and 2-phenylacetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields the corresponding amine derivative.
Substitution: Results in various substituted hydrazones depending on the nucleophile used.
科学研究应用
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its hydrazone moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in medicinal and material chemistry.
属性
分子式 |
C17H18N2O3 |
|---|---|
分子量 |
298.34 g/mol |
IUPAC 名称 |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C17H18N2O3/c1-21-15-9-8-14(10-16(15)22-2)12-18-19-17(20)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20)/b18-12+ |
InChI 键 |
WHIPLJNAQZZJNK-LDADJPATSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11697908.png)
![(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11697916.png)
![4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11697931.png)

![(5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11697936.png)

![ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B11697941.png)
![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697946.png)
![1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11697955.png)


![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11697962.png)

